N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:
Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction. This can be achieved using a suitable precursor such as a 4H-pyran-2-carboxylic acid derivative.
Introduction of the Methoxybenzyl Groups: The methoxybenzyl groups are introduced via nucleophilic substitution reactions. This involves the reaction of 4-methoxybenzyl chloride and 3-methoxybenzyl chloride with the pyran ring under basic conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate product with an amine, such as 4-methoxybenzylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)nonanamide
- 4-benzyloxy-3-methoxybenzyl alcohol
- 4-[(3-methoxybenzyl)oxy]biphenyl
Uniqueness
N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific structural features, such as the presence of both 4-methoxybenzyl and 3-methoxybenzyl groups attached to a pyran ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-N-[(4-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-26-17-8-6-15(7-9-17)12-23-22(25)20-11-19(24)21(14-29-20)28-13-16-4-3-5-18(10-16)27-2/h3-11,14H,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISCJQBIOLFYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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